(+)-Angelmarin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (+)-Angelmarin and its analogs has been developed using eco-friendly and efficient methods. One approach involves esterification and a Wittig reaction starting from columbianetin, facilitated by ZnO mediation (Liu et al., 2017). Another method reports a five-step, protecting group-free synthesis from cyclohexane-1,3-dione, leading to both (+)-columbianetin and subsequently to (+)-Angelmarin through Coster’s esterification procedure (Harris et al., 2011).

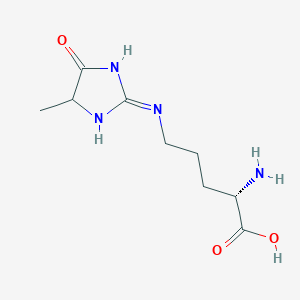

Molecular Structure Analysis

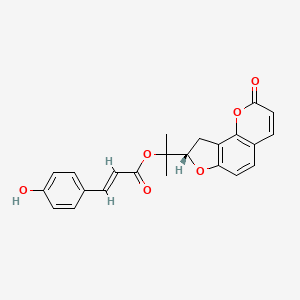

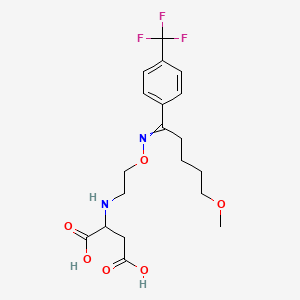

The molecular structure of (+)-Angelmarin is characterized by its coumarin backbone, which plays a crucial role in its biological activity. Its synthesis from columbianetin highlights the compound's structural complexity and the ingenuity required in its chemical synthesis.

Chemical Reactions and Properties

(+)-Angelmarin undergoes various chemical reactions, including esterification and Wittig reactions, which are pivotal in its synthesis. These reactions not only emphasize the compound's reactivity but also its potential for structural modification and the development of analogs with enhanced or diversified biological activities.

Physical Properties Analysis

While specific studies detailing the physical properties of (+)-Angelmarin such as melting point, solubility, and crystal structure are not directly cited, these properties would be intrinsic to understanding its chemical behavior and stability. Generally, the physical properties of coumarins can influence their pharmacokinetic characteristics and bioavailability.

Chemical Properties Analysis

The chemical properties of (+)-Angelmarin, including its reactivity and the formation of analogs, are critical for its biological activity. The ability to modify its structure and develop analogs provides a pathway for the exploration of its anticancer potential and the mechanisms underlying its selective cytotoxicity towards cancer cells under nutrient deprivation conditions (Magolan et al., 2012).

Wissenschaftliche Forschungsanwendungen

Anticancer and Antiausterity Activity :

- Angelmarin exhibits potent anticancer and antiausterity activities, particularly showing selective cytotoxicity towards nutrient-deprived, resistant cancer cells. Studies have led to the identification of analogues of angelmarin, which could be developed as molecular probes to investigate the mode of action and biological targets of antiausterity compounds (Magolan et al., 2012).

- It has shown high anti-austerity potency against the human pancreatic carcinoma cell line PANC-1. An efficient synthesis of angelmarin and its analogs has been developed, providing pathways for further investigation and application (Liu et al., 2017).

Synthesis and Structural Modification :

- Research includes the development of a protecting group free synthesis of (±)-angelmarin, which allows for easier and more efficient production. Efforts have also been made to modify the synthesis for enantioselective production of angelmarin (Harris et al., 2011).

Cytotoxicity and Nutrient Deprivation :

- Angelmarin has been identified as the primary compound responsible for preferential cytotoxicity against PANC-1 cancer cells under nutrient starvation conditions, with negligible cytotoxicity under nutrient-rich conditions. This indicates its potential as a targeted anticancer agent (Awale et al., 2006).

Evaluation of Analogues :

- Various analogues of angelmarin have been synthesized and evaluated for their antiausterity activity against pancreatic cancer cells, leading to insights into potential novel treatments and understanding the role of functional groups in its activity (Farley et al., 2016).

Therapeutic Applications of Coumarin Compounds :

- Coumarin compounds, including angelmarin, have shown a range of bioactive properties, such as anticancer, anti-inflammatory, and antioxidant effects. Angelmarin, in particular, has been noted for its cytotoxic effect in pancreatic cancer. These findings highlight the potential of angelmarin and related compounds in various therapeutic applications (Garg et al., 2020).

Eigenschaften

IUPAC Name |

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPULLITUOWRRPG-RXERPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Angelmarin | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

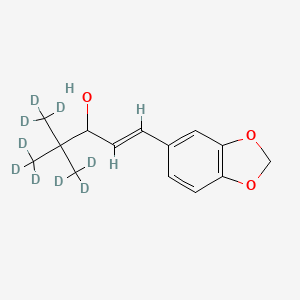

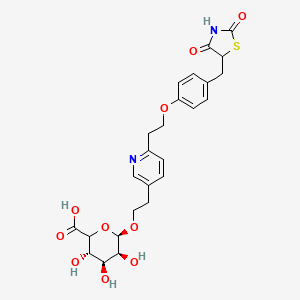

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

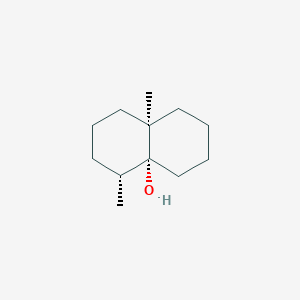

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)